

GDC0575 hydrochloride off-target effects on other kinases

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Compound of Interest

Compound Name: GDC0575 hydrochloride

Cat. No.: B607622

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GDC0575 Hydrochloride Technical Support Center

Welcome to the technical support center for **GDC0575 hydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the experimental use of GDC0575, with a particular focus on its kinase selectivity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **GDC0575 hydrochloride**?

A1: **GDC0575 hydrochloride**, also known as ARRY-575 or RG7741, is a potent and highly selective, orally available small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).^{[1][2][3]} CHK1 is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC0575 can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.^[3]

Q2: What is the reported potency of GDC0575 for its primary target, CHK1?

A2: GDC0575 is a highly potent inhibitor of CHK1 with a reported IC₅₀ value of 1.2 nM in cell-free assays.^{[1][2]}

Q3: What is meant by "off-target effects" of a kinase inhibitor?

A3: Off-target effects refer to the modulation of other kinases or proteins by a drug that is designed to be specific for a primary target. These unintended interactions can lead to unexpected biological effects or toxicities. For kinase inhibitors, off-target effects are often assessed by screening the compound against a large panel of kinases.

Q4: Is there publicly available data on the off-target effects of GDC0575 on other kinases?

A4: While GDC0575 is consistently described as a "highly-selective" CHK1 inhibitor, a comprehensive, publicly available dataset from a broad kinase panel screen with quantitative IC₅₀ or K_i values for off-target kinases is not readily available in the scientific literature or public databases. This type of detailed selectivity profiling is often proprietary information generated during drug development. The high selectivity suggests that GDC0575 has a significantly lower potency against other kinases compared to CHK1.

Q5: How can I assess the potential off-target effects of GDC0575 in my experimental system?

A5: To assess potential off-target effects in your specific cellular context, you can perform several experiments:

- **Phenotypic Comparisons:** Compare the observed phenotype with that of other known CHK1 inhibitors or with CHK1 knockdown/knockout models.
- **Rescue Experiments:** Attempt to rescue the observed phenotype by expressing a GDC0575-resistant mutant of CHK1.
- **Phosphoproteomics:** Use mass spectrometry-based phosphoproteomics to identify changes in the phosphorylation status of known substrates of other kinases upon GDC0575 treatment.
- **In-house Kinase Profiling:** If resources permit, you can have GDC0575 profiled against a commercially available kinase panel.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Unexpected Phenotype Observed	The phenotype may be due to a genuine off-target effect of GDC0575.	<ol style="list-style-type: none">1. Confirm the on-target effect by measuring the inhibition of CHK1 activity (e.g., by Western blot for phosphorylated CHK1 substrates like Cdc25C).2. Use a structurally distinct CHK1 inhibitor to see if the same phenotype is observed.3. Perform a dose-response curve to ensure you are using the lowest effective concentration to minimize potential off-target effects.
Discrepancy Between In Vitro Potency and Cellular Activity	Differences in cell permeability, efflux by cellular transporters, or intracellular ATP concentration can affect the apparent potency of the inhibitor in a cellular context.	<ol style="list-style-type: none">1. Verify the identity and purity of your GDC0575 compound.2. Optimize the incubation time and concentration of GDC0575 for your specific cell line.3. Consider using cell lines with known differences in drug transporter expression to assess potential efflux.
Variability in Experimental Results	Inconsistent experimental conditions, including cell density, passage number, and reagent quality, can lead to variability.	<ol style="list-style-type: none">1. Maintain consistent cell culture conditions.2. Prepare fresh stock solutions of GDC0575 and aliquot for single use to avoid freeze-thaw cycles.3. Include appropriate positive and negative controls in every experiment.

Data on GDC0575 Selectivity

As mentioned, detailed quantitative data for a broad kinase panel is not publicly available. However, the high selectivity of GDC0575 for CHK1 is a key feature. The table below summarizes the available potency information.

Target Kinase	IC50 (nM)	Assay Type
CHK1	1.2	Cell-free assay

This table will be updated as more public data becomes available.

Experimental Protocols

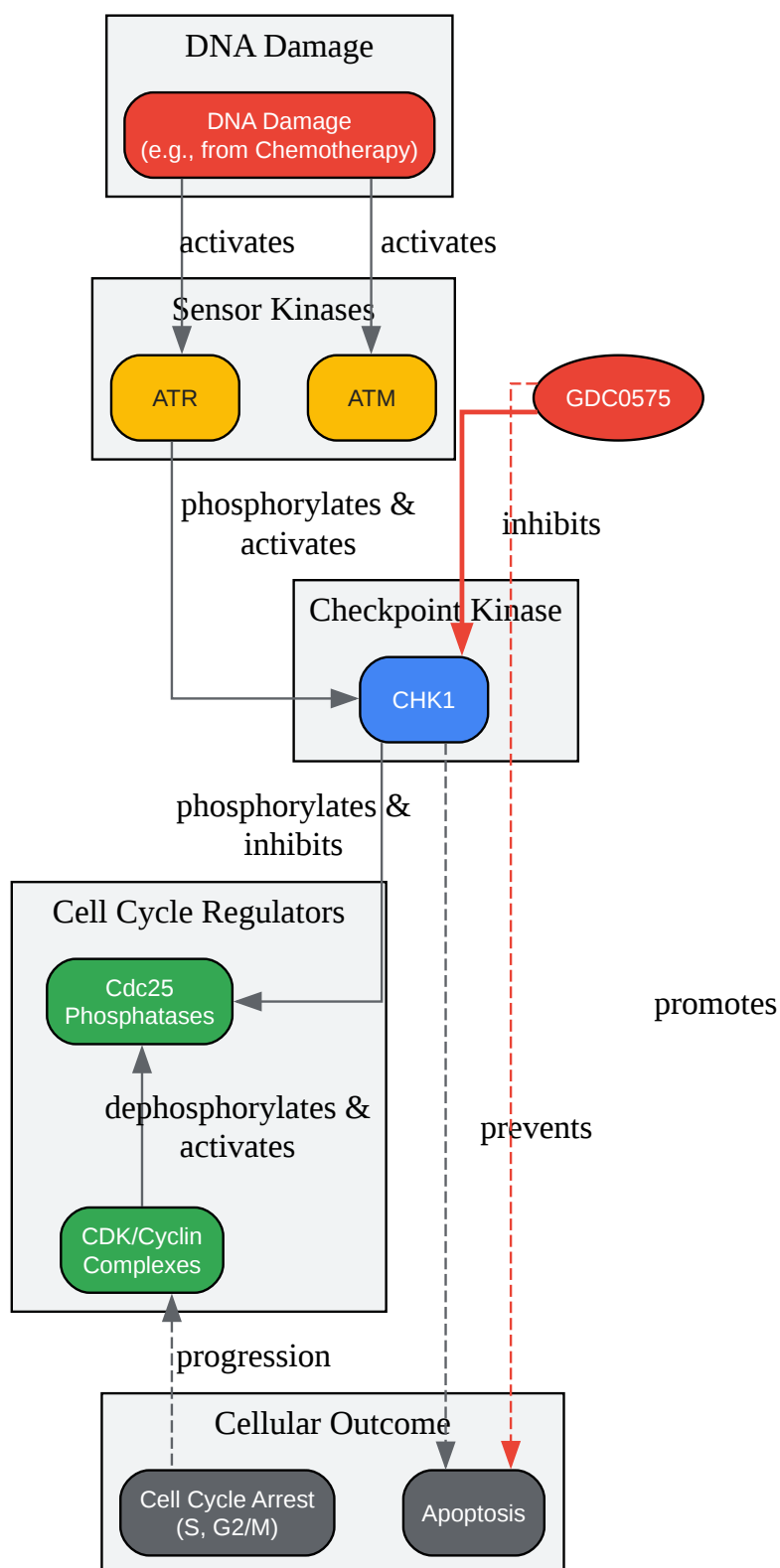
General Protocol for Kinase Inhibitor Profiling (Biochemical Assay)

This is a generalized protocol for assessing the selectivity of a kinase inhibitor against a panel of kinases. Specific conditions will vary depending on the kinase and the assay platform.

- Kinase and Substrate Preparation: Recombinant kinases and their specific substrates are prepared in an appropriate assay buffer.
- Compound Dilution: The kinase inhibitor (e.g., GDC0575) is serially diluted to a range of concentrations.
- Kinase Reaction:
 - The kinase, substrate, and inhibitor are mixed in the wells of a microplate.
 - The reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
 - Radiometric assays: Using ^{32}P - or ^{33}P -labeled ATP and measuring the incorporation of the radiolabel into the substrate.

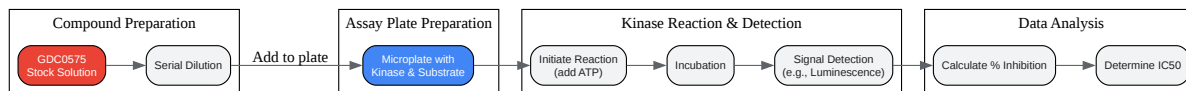
- Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).
- Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.
- Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Visualizations



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Caption: CHK1 Signaling Pathway and the Mechanism of Action of GDC0575.



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Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

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